molecular formula C12H17NO3 B2869933 Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate CAS No. 2140317-13-9

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate

Cat. No. B2869933
CAS RN: 2140317-13-9
M. Wt: 223.272
InChI Key: YJRYLQKCMYANCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate is a chemical compound . It is available from various suppliers for scientific research needs .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. One application involves its use in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This process highlights the compound's role as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This mechanism's understanding led to reaction scope expansion, showcasing the compound's utility in synthesizing diverse chemical structures with significant diastereoselectivities.

Fluorescence and Optical Properties

The compound's derivatives exhibit interesting fluorescence and optical properties, making them subjects of study in materials science. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine, including ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, have been synthesized and analyzed for their optical properties. Studies in ethanol and n-hexane solutions revealed solvatochromism, with differences in emission spectra observed between the two solvents. These properties were further investigated using density functional theory (DFT) and time-dependent DFT methods, indicating the compound's potential in developing materials with specific optical characteristics (Krzyżak, Śliwińska, & Malinka, 2015).

Biodegradation Studies

In environmental sciences, derivatives of this compound are examined for their biodegradability, particularly in the context of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Research into the biodegradation by propane-oxidizing bacteria of these oxygenates showed the capability of certain microbial strains to degrade MTBE and ETBE, transforming them into simpler, less harmful compounds. This process involves the initial oxidation of MTBE and ETBE, leading to the production of tert-butyl alcohol (TBA) and further oxidative degradation into CO2, highlighting the compound's role in environmental detoxification processes (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).

Corrosion Inhibition

This compound derivatives have also been explored for their potential as corrosion inhibitors. Research focusing on pyrrolidine derivatives synthesized from the compound demonstrated their efficacy in inhibiting steel corrosion in sulfuric acid. This application is critical for industries where metal durability and longevity are paramount, showcasing the compound's utility in extending the life of metal structures and components in corrosive environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

properties

IUPAC Name

ethyl 4-methoxy-2-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)11(6-8-15-2)10-5-4-7-13-9-10/h4-5,7,9,11H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYLQKCMYANCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOC)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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